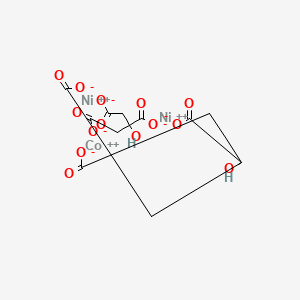

Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

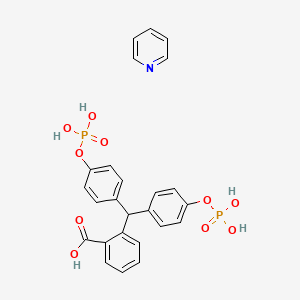

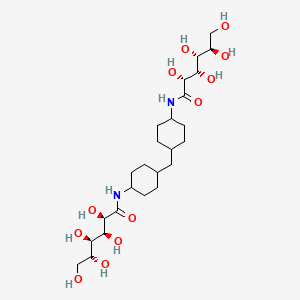

Bis(2-Hydroxypropan-1,2,3-tricarboxylat)dinickel(II)-kobalt(II) ist eine Koordinationsverbindung mit der Summenformel C₁₂H₁₀CoNi₂O₁₄. Diese Verbindung weist eine komplexe Struktur auf, in der Kobalt- und Nickel-Ionen mit 2-Hydroxypropan-1,2,3-tricarboxylat-Liganden koordiniert sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bis(2-Hydroxypropan-1,2,3-tricarboxylat)dinickel(II)-kobalt(II) beinhaltet typischerweise die Reaktion von Kobalt- und Nickelsalzen mit 2-Hydroxypropan-1,2,3-tricarbonsäure unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in einem wässrigen Medium durchgeführt, wobei der pH-Wert sorgfältig eingestellt wird, um die Bildung der gewünschten Koordinationsverbindung zu fördern .

Industrielle Produktionsmethoden

Die Prinzipien der Koordinationschemie und die großtechnische Synthese ähnlicher Verbindungen legen nahe, dass es mit Batch- oder kontinuierlichen Verfahren mit entsprechenden Reinigungsschritten hergestellt werden könnte .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) typically involves the reaction of cobalt and nickel salts with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired coordination compound .

Industrial Production Methods

the principles of coordination chemistry and large-scale synthesis of similar compounds suggest that it could be produced using batch or continuous processes with appropriate purification steps .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bis(2-Hydroxypropan-1,2,3-tricarboxylat)dinickel(II)-kobalt(II) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zu Änderungen der Oxidationsstufen der Metallionen führt.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, wobei die Koordinationsumgebung der Metallzentren möglicherweise verändert wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Liganden für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen, pH-Wert-Anpassungen und spezifische Lösungsmittelsysteme .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zur Bildung von Komplexen mit höherer Oxidationsstufe führen, während Substitutionsreaktionen neue Koordinationsverbindungen mit verschiedenen Liganden ergeben können .

Wissenschaftliche Forschungsanwendungen

Bis(2-Hydroxypropan-1,2,3-tricarboxylat)dinickel(II)-kobalt(II) hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um Koordinationschemie und das Verhalten von Mischmetallkomplexen zu untersuchen.

Biologie: Die Wechselwirkungen der Verbindung mit biologischen Molekülen sind von Interesse, um den Transport und die Speicherung von Metallionen in biologischen Systemen zu verstehen.

Wirkmechanismus

Der Mechanismus, durch den Bis(2-Hydroxypropan-1,2,3-tricarboxylat)dinickel(II)-kobalt(II) seine Wirkung ausübt, beinhaltet die Koordination von Metallionen mit den Tricarboxylat-Liganden. Diese Koordination kann die elektronischen Eigenschaften der Metallzentren beeinflussen und ihre Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung ab, z. B. von der Katalyse oder von biologischen Wechselwirkungen .

Wissenschaftliche Forschungsanwendungen

Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) has several scientific research applications, including:

Chemistry: It is used as a model compound to study coordination chemistry and the behavior of mixed-metal complexes.

Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion transport and storage in biological systems.

Wirkmechanismus

The mechanism by which cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) exerts its effects involves the coordination of metal ions with the tricarboxylate ligands. This coordination can influence the electronic properties of the metal centers, affecting their reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Mischmetall-Koordinationskomplexe mit Tricarboxylat-Liganden, wie zum Beispiel:

- Bis(2-Hydroxypropan-1,2,3-tricarboxylat)dinickel(II)-kobalt(II)

- Bis(2-Hydroxypropan-1,2,3-tricarboxylat)dikupfer(II)-kobalt(II)

- Bis(2-Hydroxypropan-1,2,3-tricarboxylat)dikupfer(II)-nickel(II)

Einzigartigkeit

Seine Mischmetall-Natur ermöglicht einzigartige Reaktivitätsmuster und Wechselwirkungen, die in Einkomponentenmetallkomplexen nicht beobachtet werden .

Eigenschaften

CAS-Nummer |

94232-44-7 |

|---|---|

Molekularformel |

C12H10CoNi2O14 |

Molekulargewicht |

554.52 g/mol |

IUPAC-Name |

cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |

InChI |

InChI=1S/2C6H8O7.Co.2Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChI-Schlüssel |

KGKXWYHTIXPVGY-UHFFFAOYSA-H |

Kanonische SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Ni+2].[Ni+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)